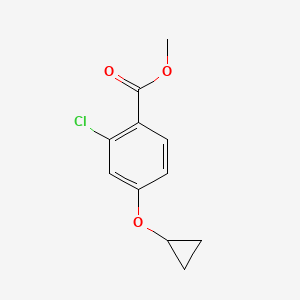

Methyl 2-chloro-4-cyclopropoxybenzoate

Description

Methyl 2-chloro-4-cyclopropoxybenzoate (C${11}$H${11}$ClO$_{3}$) is a substituted benzoate ester featuring a chlorine atom at the 2-position and a cyclopropoxy group at the 4-position of the aromatic ring. It is synthesized via nucleophilic substitution reactions, typically involving bromocyclopropane and dimethyl carbonate in dimethyl sulfoxide (DMA), yielding a colorless oil with a moderate synthesis efficiency of 65% . Notably, commercial availability of this compound has been discontinued as per CymitQuimica (Ref: 10-F611431), possibly due to challenges in scalability or market demand .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 2-chloro-4-cyclopropyloxybenzoate |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

BVGWTFPWNPFWIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OC2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-cyclopropoxybenzoate typically involves the esterification of 2-chloro-4-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-cyclopropoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Ester Hydrolysis: Formation of 2-chloro-4-cyclopropoxybenzoic acid.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 2-chloro-4-cyclopropoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-cyclopropoxybenzoate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Functional Group Impact

- Cyclopropoxy vs. Cyclopropyl : The cyclopropoxy group (oxygen-linked cyclopropane) in the target compound may enhance solubility compared to the direct cyclopropyl substitution in the 5-position analog. However, the ether linkage could also reduce thermal stability.

- Oxetanyloxy Substitution : The 4-(oxetan-3-yloxy) analog introduces a strained oxygen-containing heterocycle, which may improve binding affinity in biological systems but complicates synthesis due to oxetane’s reactivity .

Commercial and Practical Considerations

The discontinuation of Methyl 2-chloro-4-cyclopropoxybenzoate (CymitQuimica, 2025) contrasts with the continued availability of structurally distinct analogs like 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This may reflect challenges in its large-scale production or niche applicability compared to derivatives with broader pharmacological relevance .

Biological Activity

Methyl 2-chloro-4-cyclopropoxybenzoate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro group : Enhances biological activity through electronic effects.

- Cyclopropoxy group : Imparts unique steric properties that may influence receptor interactions.

The chemical formula is C_11H_11ClO_2, and it has a molecular weight of approximately 224.66 g/mol.

Research indicates that this compound interacts with various biological pathways. One significant mechanism involves the inhibition of the Rho/MRTF/SRF signaling pathway, which is crucial in cellular processes such as fibrosis and cancer cell migration. The compound has been shown to exhibit low cytotoxicity, with no significant impact on cell viability up to concentrations of 100 µM .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Gene Expression Modulation : The compound significantly inhibits Gα12-stimulated SRE.L activity in PC3 cells, suggesting its role as a transcriptional regulator .

- Cell Viability : Assays indicate that this compound maintains cell viability up to high concentrations (100 µM), indicating a favorable safety profile .

Pharmacokinetics

Pharmacokinetic evaluations reveal that this compound exhibits moderate metabolic stability. Its clearance rates in human liver microsomes suggest that modifications to the cyclopropyl moiety could enhance its pharmacokinetic properties .

Case Studies

- Study on Fibrosis : A study investigated the effects of this compound on fibrotic pathways. Results indicated a reduction in the expression of fibrosis-related genes such as COL1A1 and CTGF, highlighting its potential as a therapeutic agent in fibrotic diseases .

- Cancer Research : Another case study focused on the compound's ability to inhibit cancer cell migration. The results demonstrated that treatment with this compound led to decreased migration of metastatic cancer cells, supporting its role as a potential anti-metastatic agent .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.